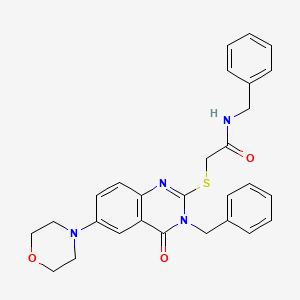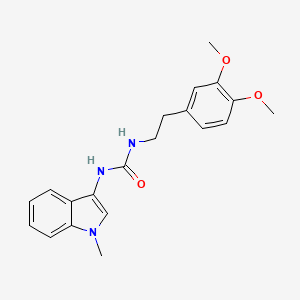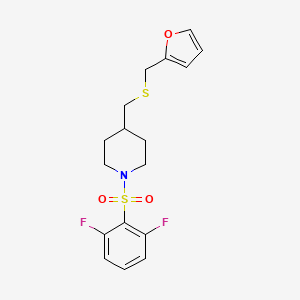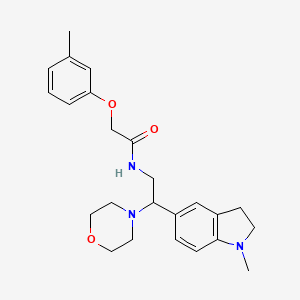
3-(4-fluorophenyl)-1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-fluorophenyl)-1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-pyrazole-5-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrazole ring, a fluorophenyl group, a thiophene ring, and a cyclopentyl group. These structural features suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrazole ring. The exact structure would need to be determined through spectroscopic methods such as NMR or X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich thiophene and pyrazole rings, as well as the electron-withdrawing fluorophenyl group. These groups could direct and influence a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
The thiophene moiety present in the compound is known for its anti-inflammatory properties . This suggests that our compound could be synthesized and tested for its efficacy in reducing inflammation. It could potentially be used to treat chronic inflammatory diseases such as arthritis or inflammatory bowel disease.
Antipsychotic Potential
Compounds containing thiophene have been reported to exhibit antipsychotic effects . This compound, with its unique structure, could be a candidate for the development of new antipsychotic drugs, which could offer improved efficacy or reduced side effects compared to current medications.
Anti-Arrhythmic Effects
The structural complexity of the compound, including the thiophene ring, indicates potential use in cardiovascular research, particularly in the development of anti-arrhythmic drugs . These drugs can be used to treat and prevent irregular heartbeats, which can lead to more serious conditions if left untreated.
Antifungal and Antimicrobial Activity
Thiophene derivatives are known to possess antifungal and antimicrobial activities . The compound could be explored for its use in treating fungal infections and as an antimicrobial agent, possibly leading to new treatments for resistant strains of bacteria and fungi.
Antioxidant Properties
The presence of a thiophene ring often contributes to antioxidant properties . This compound could be researched for its ability to neutralize free radicals, which could have implications in preventing oxidative stress-related diseases, including neurodegenerative disorders.
Cancer Research
Thiophene derivatives have shown promise in anti-cancer studies . The compound could be investigated for its potential to inhibit cancer cell growth or as a chemotherapeutic agent, possibly offering a new avenue for cancer treatment.
Kinase Inhibition
Kinases are enzymes that play a crucial role in various cellular processes. Thiophene-containing compounds have been identified as kinase inhibitors . Therefore, this compound could be valuable in the study of kinase-related diseases and could lead to the development of new drugs for conditions such as cancer and autoimmune diseases.
Estrogen Receptor Modulation
Some thiophene compounds have been used to modulate estrogen receptors . This compound could be explored for its potential applications in hormone-related disorders, including certain types of breast cancer.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-(1-thiophen-2-ylcyclopentyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c1-24-17(13-16(23-24)14-6-8-15(21)9-7-14)19(25)22-20(10-2-3-11-20)18-5-4-12-26-18/h4-9,12-13H,2-3,10-11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUPYEYLMWFTIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3(CCCC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-1-methyl-N-(1-(thiophen-2-yl)cyclopentyl)-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-2-[4-[4-(5-amino-1,3-dioxoisoindol-2-yl)phenoxy]phenyl]isoindole-1,3-dione](/img/structure/B2866066.png)
![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-(dimethylamino)-1,3-thiazol-4(5H)-one](/img/structure/B2866068.png)



![3-(1-(thiophene-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2866076.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2866079.png)
![[(4-Butylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2866081.png)

![3-Amino-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-one;hydrochloride](/img/structure/B2866084.png)

![3-((4-methylbenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2866088.png)